molecular formula C19H18FN3O3S B11318097 2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11318097
M. Wt: 387.4 g/mol
InChI Key: LAGUNLKVEZOUJT-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a methoxy group, a propoxy group, and a thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the benzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiadiazole ring play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The methoxy and propoxy groups can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxy-N-(2-methylpropyl)benzamide
  • 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
  • 2-fluoro-4-methoxy-N-(3-methoxypropyl)benzamide

Uniqueness

2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H18FN3O3S/c1-3-10-26-15-9-8-12(11-16(15)25-2)17-21-19(27-23-17)22-18(24)13-6-4-5-7-14(13)20/h4-9,11H,3,10H2,1-2H3,(H,21,22,23,24)

InChI Key

LAGUNLKVEZOUJT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F)OC

Origin of Product

United States

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